![molecular formula C12H19BN2O2 B1396292 N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1005009-98-2](/img/structure/B1396292.png)
N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Overview
Description
N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronic acid derivative with a pyridine ring
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The compound can be synthesized by reacting 2-aminopyridine with a suitable boronic acid derivative under appropriate conditions.
Methylation: The pyridine nitrogen can be methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Boronic Ester Formation: The boronic acid can be converted to its ester form using pinacol or other alcohols in the presence of a catalyst.
Industrial Production Methods:
Batch Process: The compound can be produced in a batch process where the reactants are mixed in a reactor, and the reaction is carried out under controlled conditions.
Continuous Process: For large-scale production, a continuous process can be employed where the reactants are continuously fed into the reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the boronic acid group.
Substitution: Substitution reactions can occur at the pyridine ring, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced boronic acid derivatives.
Substitution Products: Substituted pyridine derivatives.
Mechanism of Action
Target of Action
Compounds with similar structures are often used in suzuki-miyaura coupling reactions , suggesting that its targets could be various organic compounds that undergo such reactions.
Mode of Action
Based on its structure and the known uses of similar compounds, it can be inferred that it likely acts as a borylating agent in organic synthesis . In such reactions, the boronic ester moiety of the compound would interact with a suitable organic substrate in the presence of a catalyst, leading to the formation of a new carbon-boron bond.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of its potential role in Suzuki-Miyaura coupling reactions would be affected by factors such as the presence of a suitable catalyst, the nature of the organic substrate, and the reaction conditions (e.g., temperature, solvent, etc.) .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing boron can exhibit significant anticancer properties. The incorporation of the dioxaborole moiety in N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine enhances its interaction with biological targets involved in cancer pathways. Research has shown that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways and promoting apoptosis in cancer cells .
Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. Its boron content allows for the potential use in boron neutron capture therapy (BNCT), which is a targeted cancer treatment modality. The selective accumulation of boron-containing compounds in tumor tissues can enhance the effectiveness of neutron irradiation while minimizing damage to surrounding healthy tissues .
Cross-Coupling Reactions
This compound serves as an effective reagent in cross-coupling reactions, particularly Suzuki-Miyaura reactions. Its dioxaborole structure allows it to participate in the formation of carbon-carbon bonds under mild conditions, making it valuable for synthesizing complex organic molecules .
Synthesis of Functionalized Pyridines
This compound can also be utilized to synthesize various functionalized pyridine derivatives through electrophilic substitution reactions. The presence of the dioxaborole group enhances the reactivity of the pyridine ring towards electrophiles, facilitating the introduction of diverse functional groups .
Development of Boron-Doped Polymers
The incorporation of this compound into polymer matrices has been explored for developing boron-doped materials with enhanced thermal and mechanical properties. These materials show promise in applications ranging from electronics to aerospace engineering due to their improved stability and performance characteristics .
Sensors and Detection Systems
The unique optical properties of boron-containing compounds make them suitable for use in sensor technology. The compound can be integrated into sensor platforms for detecting environmental pollutants or biological analytes through fluorescence or electrochemical methods .
Comparison with Similar Compounds
Boronic Acids: Other boronic acids with different substituents on the pyridine ring.
Pyridine Derivatives: Other pyridine derivatives with different functional groups.
Uniqueness:
The presence of the N-methyl group and the specific boronic acid derivative make this compound unique compared to other boronic acids and pyridine derivatives. Its reactivity and applications are influenced by these structural features.
Biological Activity
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS No. 1005009-98-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
The compound has the following chemical characteristics:
Property | Details |
---|---|
Molecular Formula | C₁₂H₁₉BN₂O₂ |
Molecular Weight | 234.10 g/mol |
Purity | Typically >95% |
Storage Conditions | Inert atmosphere, 2-8°C |
This compound is primarily studied for its role as a potential inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is implicated in various neurodegenerative diseases and cancers. The compound's structure allows it to interact with the enzyme's active site, potentially leading to significant inhibitory effects.
Anticancer Properties
Recent studies have shown that the compound exhibits promising anticancer activity. For instance:
- Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduces cell viability in various cancer cell lines. The IC₅₀ values ranged from 1.71 µM to 10 µM depending on the specific cell line tested .
- Mechanisms of Action : The compound induces apoptosis in cancer cells as evidenced by increased early and late apoptotic populations following treatment. Flow cytometry analyses indicated that treated cells displayed a significant accumulation in the G2/M phase of the cell cycle .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Cytokine Production : It has been shown to reduce pro-inflammatory cytokine production in LPS-stimulated BV2 microglial cells . This suggests that it may have therapeutic potential in neuroinflammatory conditions.
- Oxidative Stress Reduction : ORAC assays confirmed its antioxidant capabilities, indicating that it can mitigate oxidative stress in cellular models .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Cancer Cells : A study involving melanoma A375 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis rates .
- Neuroprotective Effects : Another study indicated that this compound could protect neuronal cells from oxidative damage by modulating intracellular signaling pathways associated with inflammation and apoptosis .
Properties
IUPAC Name |
N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-6-7-10(14-5)15-8-9/h6-8H,1-5H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKKLMBIFAUZOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718192 | |
Record name | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005009-98-2 | |
Record name | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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